L-2-Amino-3-oxobutanoic acid, also known as L-2-amino-acetoacetate or 2-amino-3-ketobutyric acid, is an organic compound classified as an alpha amino acid with the chemical formula and an average molecular weight of approximately 117.1033 g/mol. This compound plays a significant role in amino acid metabolism, particularly in the interconversion processes involving glycine and serine. It is produced as a breakdown product of glycine and is involved in various metabolic pathways, including those catalyzed by enzymes such as delta-aminolevulinic acid synthase and glycine C-acetyltransferase .
The synthesis of L-2-Amino-3-oxobutanoic acid can occur through enzymatic pathways involving:
L-2-Amino-3-oxobutanoic acid has potential applications in various fields:
Research on L-2-Amino-3-oxobutanoic acid interactions primarily focuses on its enzymatic pathways and its role in metabolism. Interaction studies have demonstrated its involvement with various enzymes, particularly those related to amino acid metabolism, indicating potential regulatory roles within metabolic networks .
L-2-Amino-3-oxobutanoic acid shares structural similarities with several other compounds, particularly other alpha amino acids. Here are some notable comparisons:
| Compound Name | Chemical Formula | Unique Features |
|---|---|---|
| L-Threonine | Essential amino acid; precursor to L-2-amino-acetoacetate | |
| L-Alanine | Simplest alpha amino acid; involved in protein synthesis | |
| L-Glycine | Simplest amino acid; key player in various metabolic processes | |
| L-Cysteine | Contains sulfur; important for protein structure and function | |
| L-Asparagine | Involved in nitrogen transport; non-essential amino acid |
L-2-Amino-3-oxobutanoic acid is unique due to its specific role as a breakdown product of glycine and its involvement in energy metabolism through the formation of aminoacetone, distinguishing it from other common alpha amino acids .